molecular formula C16H28N2O4 B6267498 2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-cyclopentylacetic acid CAS No. 1526122-06-4

2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-cyclopentylacetic acid

Cat. No. B6267498
CAS RN: 1526122-06-4
M. Wt: 312.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-cyclopentylacetic acid” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds. The tert-butoxycarbonyl (BOC) group is a common protecting group used in organic synthesis, particularly for amines .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperazine ring, the BOC group, and the cyclopentylacetic acid group. The piperazine ring could potentially participate in hydrogen bonding and other intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the BOC group could be removed under acidic conditions, and the carboxylic acid group could react with bases or be involved in esterification reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could result in acidic properties, and the compound is likely to be polar due to the presence of several polar functional groups .

Mechanism of Action

Without specific information about the intended use or biological target of this compound, it’s difficult to predict its mechanism of action. Piperazine rings are found in many drugs and can interact with various biological targets, but the exact mechanism would depend on the specific context .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it. The Material Safety Data Sheet (MSDS) for the specific compound would provide the most accurate safety information .

Future Directions

The future research directions for this compound would depend on its intended use or biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-cyclopentylacetic acid' involves the protection of piperazine, followed by the reaction with tert-butyl chloroformate to form the tert-butoxycarbonyl (Boc) protected piperazine. The Boc-protected piperazine is then reacted with cyclopentylacetic acid to form the desired compound.", "Starting Materials": [ "Piperazine", "Tert-butyl chloroformate", "Cyclopentylacetic acid", "Diethyl ether", "Sodium bicarbonate", "Hydrochloric acid", "Sodium hydroxide", "Methanol" ], "Reaction": [ "Step 1: Piperazine is dissolved in diethyl ether and cooled to 0°C.", "Step 2: Tert-butyl chloroformate is added dropwise to the piperazine solution while stirring at 0°C.", "Step 3: The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature.", "Step 4: Sodium bicarbonate solution is added to the reaction mixture to neutralize the excess tert-butyl chloroformate.", "Step 5: The organic layer is separated and washed with water.", "Step 6: The organic layer is dried over sodium sulfate and concentrated under reduced pressure to obtain the Boc-protected piperazine.", "Step 7: Cyclopentylacetic acid is dissolved in methanol and cooled to 0°C.", "Step 8: Sodium hydroxide solution is added to the cyclopentylacetic acid solution to adjust the pH to 8-9.", "Step 9: The Boc-protected piperazine is added to the cyclopentylacetic acid solution and the reaction mixture is stirred at room temperature for 24 hours.", "Step 10: The reaction mixture is acidified with hydrochloric acid and extracted with diethyl ether.", "Step 11: The organic layer is dried over sodium sulfate and concentrated under reduced pressure to obtain the desired compound." ] }

CAS RN

1526122-06-4

Product Name

2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-cyclopentylacetic acid

Molecular Formula

C16H28N2O4

Molecular Weight

312.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.